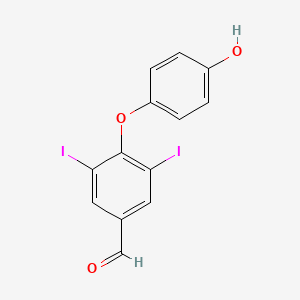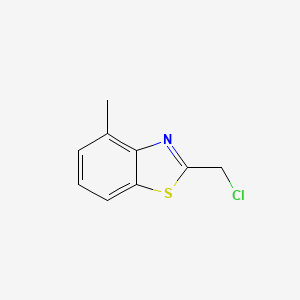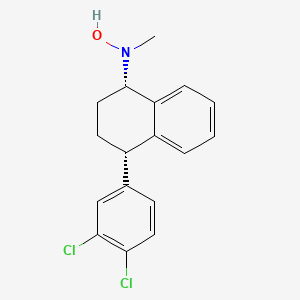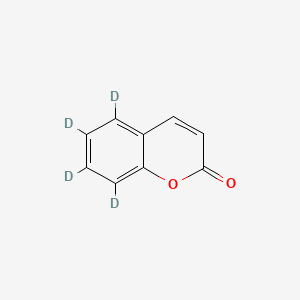
Coumarin-d4
Descripción general
Descripción
Coumarin-d4 is a deuterium-labeled version of Coumarin . It is the primary bioactive ingredient in Radix Glehniae, named Beishashen in China, which possesses many pharmacological activities, including anticancer, anti-inflammation, and antivirus activities . It is also found in tonka beans, lavender oil, woodruff, and sweet clover .
Synthesis Analysis
Coumarin-fused-coumarins have attracted significant attention due to their boundless applications in interdisciplinary areas. Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation . Recent advances in the one-pot synthesis of coumarin derivatives from different starting materials using nanoparticles have also been reported .Molecular Structure Analysis
The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .Chemical Reactions Analysis
Coumarin-fused-coumarins have attracted significant attention due to their boundless applications in interdisciplinary areas. Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .Aplicaciones Científicas De Investigación
Neurodegenerative Diseases
Coumarin-d4 shows promise in the field of neurodegenerative diseases. Its unique chemical structure allows it to bind to various targets, which can be beneficial for conditions like Alzheimer’s and Parkinson’s disease. The ability to introduce functional groups selectively at the C-3 and C-4 positions of the coumarin system facilitates the construction of compounds with enhanced biological and physico-chemical properties .
Cancer Research
In cancer research, Coumarin-d4 derivatives have been explored for their potential to induce apoptosis in cancer cells and to prevent cell proliferation. Some studies suggest that these compounds may possess anti-angiogenic properties, potentially inhibiting the blood supply to tumors .
Anti-inflammatory Applications
Coumarin-d4 and its derivatives are recognized for their anti-inflammatory properties. They have been used to synthesize coumarin Schiff bases, which show in vitro anti-inflammatory activity through the inhibition of β-glucuronidase .
Antimicrobial Applications
The antimicrobial applications of Coumarin-d4 are significant, with some derivatives showing excellent inhibition potency against resistant strains of bacteria like S. aureus. This makes them potential candidates for combating bacterial resistance .
Fluorescence Applications
Coumarin-d4 derivatives are widely used as fluorescent probes due to their strong fluorescence upon UV light excitation. They are utilized in detecting metal ions, environmental polarity, and disease-related active small molecules in vivo .
Pharmacological Applications
Coumarin-d4 has a broad spectrum of pharmacological activities, including antibacterial, antitubercular, antifungal, antiviral, antioxidant, and anticoagulant effects. It also shows inhibitory activities against enzymes like cyclooxygenase and monoamine oxidase, which are significant in various therapeutic areas .
Mecanismo De Acción
Target of Action
Coumarin-d4, a deuterated compound of Coumarin , is a highly promising pharmacophore for the development of novel anticancer drugs . It primarily targets Cytochrome P450 2A6 in humans . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.
Mode of Action
The unique chemical structure of Coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . As a fluorophore, it plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Pathways
The biosynthesis of Coumarin involves several key genes and intermediate metabolites . One of the key genes, S8H, is involved in the hydroxylation at the C-8 position of scopoletin to yield fraxetin . This process is part of the larger coumarin biosynthesis pathway, which is crucial for the production of coumarin and its derivatives .
Pharmacokinetics
Upon oral ingestion of Coumarin, human plasma samples show that, despite almost full absorption, only 2 to 6% of the drug enters the bloodstream . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Coumarin are still under investigation .
Result of Action
Coumarin and its derivatives have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry . They have also shown potential in treating various ailments, including cancer, metabolic, and degenerative disorders .
Action Environment
The action, efficacy, and stability of Coumarin can be influenced by various environmental factors. For instance, the fluorescence behavior of Coumarin, characterized by its distinct chemical structure consisting of a benzene ring fused to an α-pyrone ring, is exhibited upon excitation with ultraviolet (UV) light . This intrinsic property has propelled Coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Direcciones Futuras
Coumarin is a highly promising pharmacophore for the development of novel anticancer drugs . The recent development of coumarin derivatives and their application as novel anticancer drugs have been highlighted in the literature . Determination of important structural features around the coumarin core may help researchers design and develop new analogues with a strong anticancer effect and reduce the potential side effects of existing therapeutics .
Propiedades
IUPAC Name |
5,6,7,8-tetradeuteriochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGHJZDHTFUPRJ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C=CC(=O)O2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718717 | |
| Record name | (5,6,7,8-~2~H_4_)-2H-1-Benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin-d4 | |
CAS RN |
185056-83-1 | |
| Record name | (5,6,7,8-~2~H_4_)-2H-1-Benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-2-one-5,6,7,8-d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



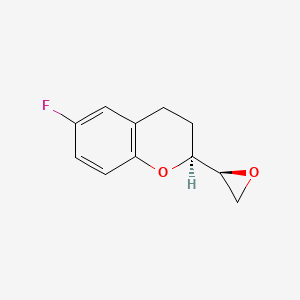

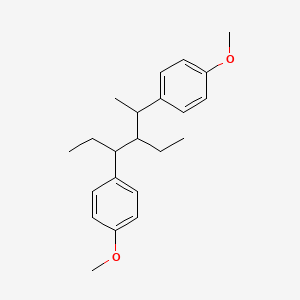
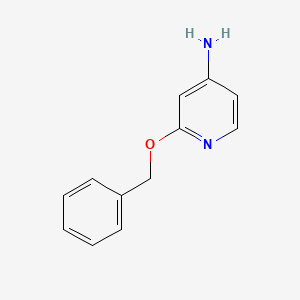

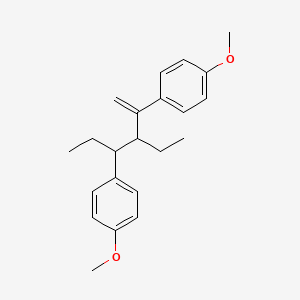
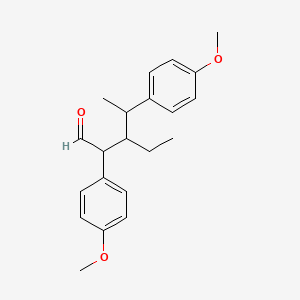
![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)
